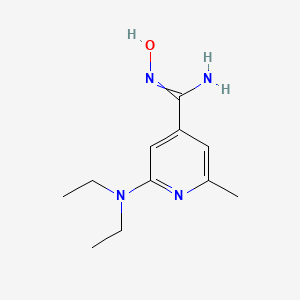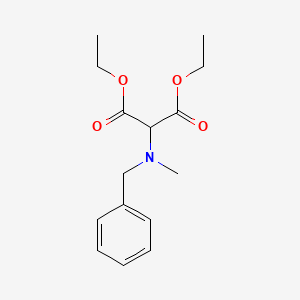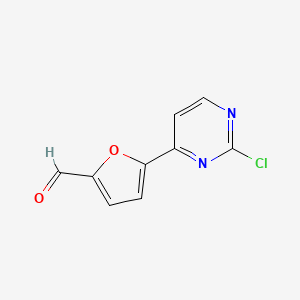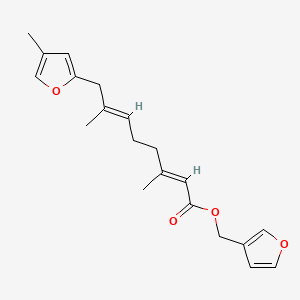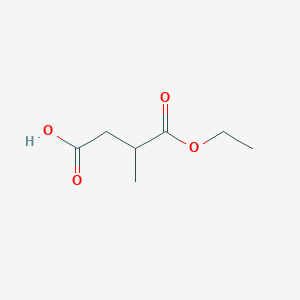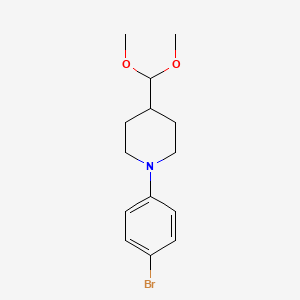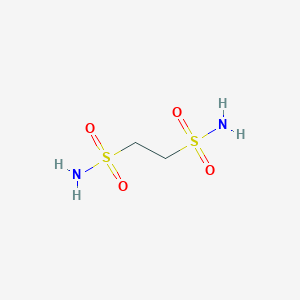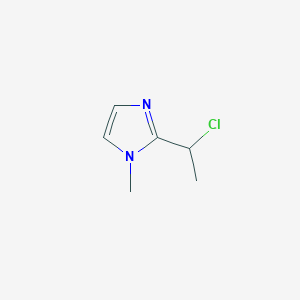
1-Bromo-4-cyclopropoxy-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(cyclopropyloxy)-2-methoxybenzene is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a cyclopropyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(cyclopropyloxy)-2-methoxybenzene typically involves the bromination of 4-(cyclopropyloxy)-2-methoxybenzene. One common method is to react 4-(cyclopropyloxy)-2-methoxybenzene with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of 1-Bromo-4-(cyclopropyloxy)-2-methoxybenzene may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-(cyclopropyloxy)-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of new aryl or alkyl derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-4-(cyclopropyloxy)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in cross-coupling reactions.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(cyclopropyloxy)-2-methoxybenzene depends on the specific chemical reaction it undergoes. For example, in the Suzuki-Miyaura coupling, the bromine atom undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boronic acid, and finally reductive elimination to form the new carbon-carbon bond . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1-Bromo-4-(cyclopropyloxy)-2-methoxybenzene can be compared with other similar compounds such as:
1-Bromo-4-(cyclopropyloxy)benzene: Lacks the methoxy group, which may affect its reactivity and applications.
1-Bromo-4-(methoxy)benzene:
1-Bromo-4-(cyclopropyloxy)-2-chlorobenzene: Contains a chlorine atom instead of a methoxy group, leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C10H11BrO2 |
|---|---|
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
1-bromo-4-cyclopropyloxy-2-methoxybenzene |
InChI |
InChI=1S/C10H11BrO2/c1-12-10-6-8(4-5-9(10)11)13-7-2-3-7/h4-7H,2-3H2,1H3 |
Clé InChI |
SXQIKEPOEZWMQC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)OC2CC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B13973609.png)
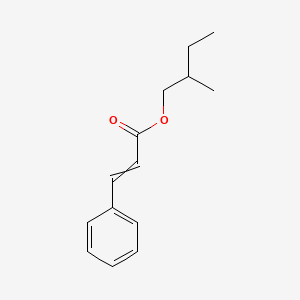
![1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate](/img/structure/B13973616.png)
